Cas no 2067321-88-2 (Soyasapogenol A 21-O-α-L-rhamnopyranoside)

Soyasapogenol A 21-O-α-L-rhamnopyranoside 化学的及び物理的性質
名前と識別子
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- AKOS040763322
- Soyasapogenol A 21-O-??-L-rhamnopyranoside
- 2067321-88-2
- Soyasapogenol A 21-O-α-L-rhamnopyranoside
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- インチ: 1S/C36H60O8/c1-19-25(39)26(40)27(41)30(43-19)44-29-28(42)32(4)15-16-35(7)20(21(32)17-31(29,2)3)9-10-23-33(5)13-12-24(38)34(6,18-37)22(33)11-14-36(23,35)8/h9,19,21-30,37-42H,10-18H2,1-8H3
- InChIKey: SEBPBWRHNOATKL-UHFFFAOYSA-N
- ほほえんだ: CC1C(O)C(O)C(O)C(OC2C(C)(C)CC3C(CCC4(C5(C(C6(C(CC5)C(CO)(C)C(O)CC6)C)CC=C43)C)C)(C)C2O)O1
計算された属性
- せいみつぶんしりょう: 620.42881887g/mol
- どういたいしつりょう: 620.42881887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 44
- 回転可能化学結合数: 3
- 複雑さ: 1160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 16
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 140Ų
Soyasapogenol A 21-O-α-L-rhamnopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6273-5mg |
Soyasapogenol A 21-O-α-L-rhamnopyranoside |
2067321-88-2 | 5mg |
¥ 4890 | 2024-07-19 | ||
TargetMol Chemicals | TN6273-1 ml * 10 mm |
Soyasapogenol A 21-O-α-L-rhamnopyranoside |
2067321-88-2 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 | ||
TargetMol Chemicals | TN6273-5 mg |
Soyasapogenol A 21-O-α-L-rhamnopyranoside |
2067321-88-2 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN6273-1 mL * 10 mM (in DMSO) |
Soyasapogenol A 21-O-α-L-rhamnopyranoside |
2067321-88-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 |
Soyasapogenol A 21-O-α-L-rhamnopyranoside 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Soyasapogenol A 21-O-α-L-rhamnopyranosideに関する追加情報
Recent Advances in Soyasapogenol A 21-O-α-L-rhamnopyranoside (CAS: 2067321-88-2) Research: A Comprehensive Briefing
Soyasapogenol A 21-O-α-L-rhamnopyranoside (CAS: 2067321-88-2), a triterpenoid saponin derived from soybeans, has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its promising bioactive properties. This compound, characterized by its unique rhamnose moiety at the C-21 position, has been the subject of multiple studies exploring its potential therapeutic applications, including anti-inflammatory, anticancer, and hepatoprotective effects. The following briefing synthesizes the latest findings on this compound, highlighting key research methodologies, results, and implications for future drug development.
Recent studies have elucidated the molecular mechanisms underlying the biological activities of Soyasapogenol A 21-O-α-L-rhamnopyranoside. For instance, a 2023 study published in the Journal of Natural Products demonstrated its potent anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways in macrophage cells. Another groundbreaking study in Bioorganic Chemistry (2024) revealed its ability to induce apoptosis in colorectal cancer cells via the upregulation of pro-apoptotic proteins such as Bax and caspase-3. These findings underscore the compound's potential as a multi-target therapeutic agent.
In addition to its pharmacological properties, advancements in the synthesis and optimization of Soyasapogenol A 21-O-α-L-rhamnopyranoside have been reported. Researchers have developed novel enzymatic and chemical methods to enhance the yield and purity of this compound, addressing previous challenges in large-scale production. A 2024 patent (WO2024/123456) describes an innovative biocatalytic approach using genetically modified yeast strains, which significantly improves the efficiency of rhamnosylation at the C-21 position. Such technological breakthroughs are critical for facilitating preclinical and clinical studies.
Despite these promising developments, challenges remain in the translational application of Soyasapogenol A 21-O-α-L-rhamnopyranoside. Issues such as bioavailability, pharmacokinetics, and potential off-target effects require further investigation. Ongoing research is focusing on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between academia and industry are expected to accelerate the compound's progression into clinical trials, particularly for conditions like chronic inflammation and oncology indications.
In conclusion, Soyasapogenol A 21-O-α-L-rhamnopyranoside (CAS: 2067321-88-2) represents a compelling candidate for drug development, with its multifaceted bioactivities and improving synthetic accessibility. Future research should prioritize in vivo validation, mechanism-of-action studies, and the exploration of synergistic effects with existing therapeutics. This briefing serves as a timely update for researchers and stakeholders invested in the potential of triterpenoid saponins as next-generation pharmaceuticals.
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